![molecular formula C14H12F3N3O B2603440 2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide CAS No. 866042-28-6](/img/structure/B2603440.png)
2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide
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Description
2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cellular processes such as cell proliferation, apoptosis, and DNA repair.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity : A study on pyrazole-acetamide derivatives, closely related to the specified compound, found their use in creating novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity (Chkirate et al., 2019).
Hydrogen-Bonding Patterns in Substituted Acetamides : Research on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are structurally similar to the target compound, focused on their hydrogen-bonding patterns. These patterns are crucial in understanding the molecular interactions and stability of such compounds (López et al., 2010).
Radiopharmaceutical Applications : A derivative of the compound, used as a PET imaging probe for 5-HT2A receptors, was investigated for its ability to cross the blood-brain barrier and its suitability as a PET ligand (Prabhakaran et al., 2006).
Reactions with Alkenes and Dienes : A study explored the reactions of trifluoroacetamide with various alkenes and dienes. This research provides insights into the chemical behavior and potential applications of similar trifluoroacetamide derivatives in organic synthesis (Shainyan et al., 2015).
Crystal Structure Characterizations : Investigations into the crystal structures of various C,N-disubstituted acetamides, including ones related to the target compound, have been conducted. These studies are important for understanding the molecular geometry and potential applications in material science (Narayana et al., 2016).
properties
IUPAC Name |
2,2,2-trifluoro-N-[(4-methylphenyl)methyl]-N-pyrazin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-10-2-4-11(5-3-10)9-20(13(21)14(15,16)17)12-8-18-6-7-19-12/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTONFQLDALNWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=NC=CN=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide |
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